molecular formula C20H25NO6 B11013209 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

Cat. No.: B11013209
M. Wt: 375.4 g/mol
InChI Key: GHMQBBFTIOVPQJ-INSVYWFGSA-N
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Description

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-methylpropanoic acid, followed by amidation with 4-methylpentanoic acid. The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole for the activation of carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-13-9-18(22)27-17-10-14(6-7-15(13)17)26-12(4)19(23)21-16(20(24)25)8-11(2)3/h6-7,9-12,16H,5,8H2,1-4H3,(H,21,23)(H,24,25)/t12?,16-/m0/s1

InChI Key

GHMQBBFTIOVPQJ-INSVYWFGSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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